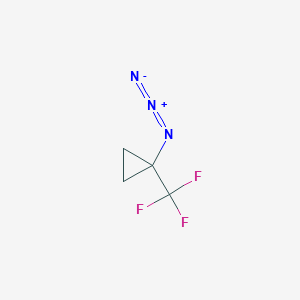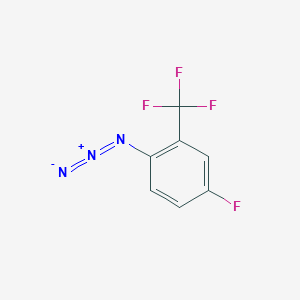
1-Azido-4-fluoro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4N3. It is a reactive intermediate used in the preparation of various chemical compounds, including polyfluorinated triazoles, biologically active molecules, and photosensitive materials. This compound is known for its unique structure, which includes an azido group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Azido-4-fluoro-2-(trifluoromethyl)benzene typically involves the introduction of the azido group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a fluorinated benzene derivative is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Azido-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium azide, triphenylphosphine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Azido-4-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyfluorinated triazoles and other complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug discovery and development.
Industry: It is used in the production of photosensitive materials and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 1-Azido-4-fluoro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-2-fluoro-4-(trifluoromethyl)benzene: Similar structure but with different positions of the fluoro and azido groups.
4-Azido-1-fluoro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups.
1-Azido-4-fluorobenzene: Lacks the trifluoromethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of the azido, fluoro, and trifluoromethyl groups, which confer specific reactivity and properties useful in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H3F4N3 |
|---|---|
Molekulargewicht |
205.11 g/mol |
IUPAC-Name |
1-azido-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H |
InChI-Schlüssel |
VXGOCUXNRHFVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


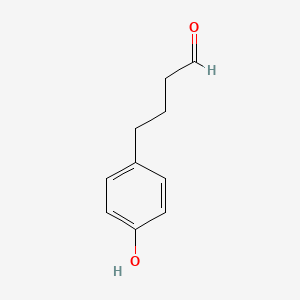
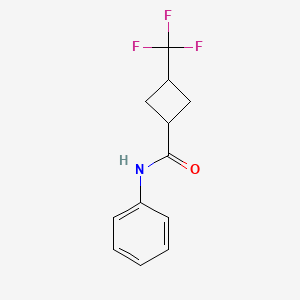
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
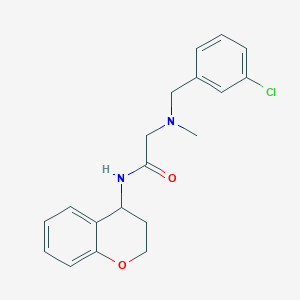
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)
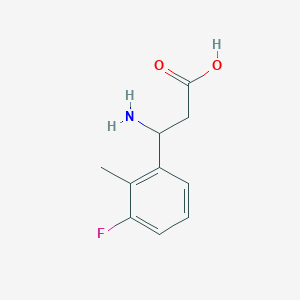

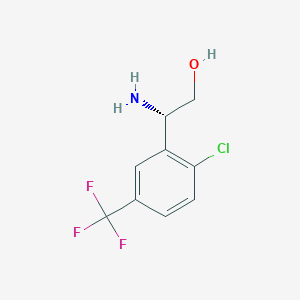
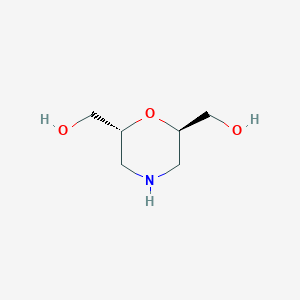
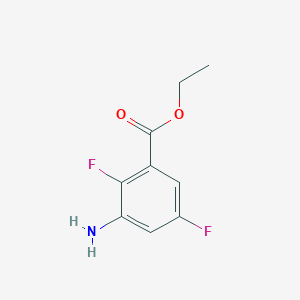

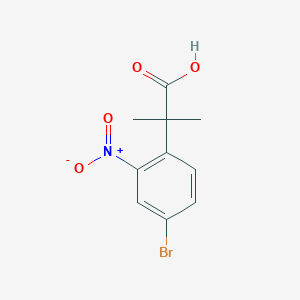
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
